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Compound of Interest

Compound Name: Hydrocinchonine

Cat. No.: B1673440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydrocinchonine, also known as dihydrocinchonine, is a cinchona alkaloid, a class of

natural products derived from the bark of the Cinchona tree.[1] It is structurally similar to other

well-known cinchona alkaloids like quinine, quinidine, and cinchonine. This document provides

a comprehensive technical overview of hydrocinchonine, including its synonyms,

physicochemical properties, and key applications in multidrug resistance reversal and

asymmetric synthesis. Detailed experimental protocols and relevant signaling pathways are

also presented to support further research and development.

Synonyms and Chemical Identifiers
A comprehensive list of synonyms and identifiers for hydrocinchonine is provided below to aid

in literature searches and substance identification.
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Type Identifier

Common Name Hydrocinchonine[2]

(+)-Hydrocinchonine[2]

Dihydrocinchonine[2]

(+)-Dihydrocinchonine[2]

Pseudocinchonine[2]

Cinconifine[2]

Systematic Name (IUPAC)

(S)-[(2R,4S,5R)-5-ethyl-1-

azabicyclo[2.2.2]octan-2-yl]-quinolin-4-

ylmethanol[2]

(9S)-10,11-Dihydrocinchonan-9-ol[2]

CAS Number 485-65-4[2]

PubChem CID 11630759[2]

EINECS Number 207-621-8[2]

Molecular Formula C19H24N2O[2]

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-

14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-

15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-

12H2,1H3/t13-,14-,18+,19-/m0/s1[2]

InChIKey WFJNHVWTKZUUTR-QAMTZSDWSA-N[2]

SMILES
CC[C@H]1CN2CC[C@H]1C[C@@H]2--

INVALID-LINK--O[2]

Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of hydrocinchonine is

presented in the table below.
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Property Value Reference

Molecular Weight 296.41 g/mol [1][2]

Melting Point 269-272 °C [1]

Appearance
White to off-white powder or

crystalline solid

Solubility
Soluble in ethanol, chloroform,

and dilute acids.

XLogP3 2.9 [2]

GHS Hazard Statements

H302 (Harmful if swallowed),

H312 (Harmful in contact with

skin), H332 (Harmful if inhaled)

[2]

Applications in Biomedical Research
Reversal of Multidrug Resistance in Cancer
Hydrocinchonine has demonstrated significant potential as a multidrug resistance (MDR)

reversal agent in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated

by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp),

which actively efflux cytotoxic drugs from cancer cells.

A key study investigated the efficacy of hydrocinchonine in potentiating the cytotoxic effects of

paclitaxel (TAX) in P-gp-positive (MES-SA/DX5) and P-gp-negative (MES-SA) human uterine

sarcoma cell lines.[3] The results showed that hydrocinchonine, at non-toxic concentrations,

significantly increased the cytotoxicity of paclitaxel in the resistant MES-SA/DX5 cells but not in

the sensitive MES-SA cells.[3] This suggests that the MDR reversal activity of

hydrocinchonine is directly related to the inhibition of P-gp.

The mechanism of action involves the downregulation of P-gp expression and the enhanced

intracellular accumulation of P-gp substrates, such as rhodamine.[3] Furthermore, co-treatment

with hydrocinchonine and paclitaxel led to increased apoptosis, as evidenced by the cleavage

of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 in MES-SA/DX5 cells.

[3]
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The following is a detailed protocol for assessing the potentiation of paclitaxel cytotoxicity by

hydrocinchonine in MES-SA and MES-SA/DX5 cells, based on the methodology described by

Lee et al. (2010).[3]

Cell Culture:

Culture human uterine sarcoma cell lines MES-SA (P-gp negative) and MES-SA/DX5 (P-

gp positive) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Maintain the MES-SA/DX5 cell line in a medium containing doxorubicin to ensure the

continued expression of P-gp.

MTT Assay:

Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach

overnight.

Treat the cells with various concentrations of paclitaxel, either alone or in combination with

a non-toxic concentration of hydrocinchonine.

Incubate the plates for 72 hours.

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

(5 mg/mL in PBS) to each well and incubate for another 4 hours.

Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide

(DMSO).

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control.
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Start: Culture MDR (MES-SA/DX5) and
non-MDR (MES-SA) cancer cells

Treat cells with Paclitaxel (TAX)
 +/- Hydrocinchonine

Perform MTT assay to assess cytotoxicity Perform Rhodamine assay to measure
P-gp substrate accumulation

Perform Western blot to analyze
P-gp, PARP, and Caspase-3 expression Perform Flow Cytometry to quantify apoptosis (Sub-G1)

Analyze and compare data between
treatment groups and cell lines

Conclusion: Determine the efficacy and
mechanism of MDR reversal

Click to download full resolution via product page

Workflow for evaluating hydrocinchonine's MDR reversal.

Asymmetric Synthesis
Hydrocinchonine and other cinchona alkaloids are widely used as chiral catalysts or ligands in

asymmetric synthesis due to their rigid bicyclic structure and multiple stereocenters. They are

particularly effective in promoting enantioselectivity in a variety of chemical reactions.

One notable application is in the enantioselective hydrogenation of α-ketoesters.[1] While

specific detailed protocols for hydrocinchonine in this context require consulting specialized

organic chemistry literature, the general principle involves the use of a hydrocinchonine-

modified catalyst to achieve high enantiomeric excess (ee) of the desired chiral α-hydroxy

ester.

The following is a generalized protocol for the asymmetric hydrogenation of an α-ketoester

using a cinchona alkaloid-modified catalyst.
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Catalyst Preparation:

In an inert atmosphere (e.g., under argon or nitrogen), dissolve the platinum or palladium

precursor and hydrocinchonine in a suitable solvent (e.g., toluene, dichloromethane).

Stir the mixture at room temperature to allow for the formation of the chiral catalyst

complex.

Hydrogenation Reaction:

In a high-pressure reactor, dissolve the α-ketoester substrate in the same solvent.

Add the prepared chiral catalyst solution to the reactor.

Pressurize the reactor with hydrogen gas to the desired pressure.

Stir the reaction mixture at a specific temperature for the required duration.

Work-up and Analysis:

Carefully depressurize the reactor.

Remove the solvent under reduced pressure.

Purify the product by column chromatography.

Determine the enantiomeric excess of the product using chiral high-performance liquid

chromatography (HPLC) or gas chromatography (GC).

Prochiral Substrate
(e.g., α-ketoester)

Enantiomerically Enriched Product
(e.g., Chiral α-hydroxy ester)

Asymmetric Transformation
(e.g., Hydrogenation)

Chiral Catalyst
(Hydrocinchonine-Metal Complex)

Click to download full resolution via product page

Hydrocinchonine as a chiral catalyst in asymmetric synthesis.
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Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by hydrocinchonine are limited,

research on its structurally related analogs, cinchonine and cinchonidine, provides valuable

insights. A recent study demonstrated that cinchonine and cinchonidine can protect against

cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway.[4] This pathway is

crucial for cell survival, and its activation by these cinchona alkaloids was shown to reduce

reactive oxygen species (ROS) accumulation and apoptosis in auditory cells.[4]

Given the structural similarity, it is plausible that hydrocinchonine may also exert its biological

effects through the modulation of the PI3K/AKT pathway. Further research is warranted to

confirm this hypothesis.

Proposed PI3K/AKT Signaling Pathway
The following diagram illustrates the proposed mechanism by which cinchona alkaloids may

activate the PI3K/AKT pathway, leading to enhanced cell survival.
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Proposed activation of PI3K/AKT pathway by hydrocinchonine.
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Conclusion
Hydrocinchonine is a versatile cinchona alkaloid with significant potential in both biomedical

research and synthetic chemistry. Its ability to reverse multidrug resistance in cancer cells

presents a promising avenue for the development of novel adjuvant therapies. Furthermore, its

utility as a chiral catalyst in asymmetric synthesis underscores its importance in the production

of enantiomerically pure compounds. The potential modulation of key signaling pathways, such

as PI3K/AKT, by hydrocinchonine warrants further investigation to fully elucidate its

pharmacological effects. This guide provides a foundational resource for researchers and

professionals seeking to explore the diverse applications of this valuable natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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